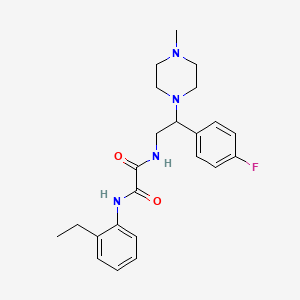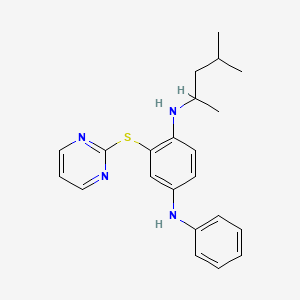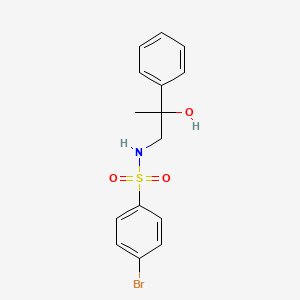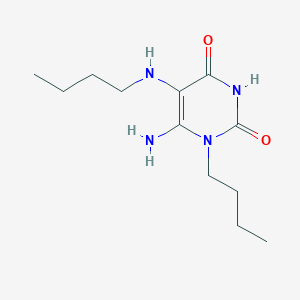![molecular formula C4N2Na2S2 B2381645 [双(硫代钠)亚甲基]丙二腈 CAS No. 4885-93-2](/img/structure/B2381645.png)
[双(硫代钠)亚甲基]丙二腈
描述
[Bis(sodiothio)methylene]malononitrile is a chemical compound known for its unique molecular structure and diverse applications in scientific research. This compound is particularly notable for its role in the synthesis of novel materials, such as conducting polymers and organic semiconductors.
科学研究应用
This compound has a wide range of scientific research applications In chemistry, it is used to synthesize conducting polymers and organic semiconductors, which are essential for developing advanced electronic devices In biology, [Bis(sodiothio)methylene]malononitrile is utilized in the study of enzyme inhibition and protein interactionsIndustrially, it is employed in the production of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
It’s known that the compound has been used extensively in the synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . These products have potential applications in medicinal chemistry, indicating that the compound may interact with a wide range of biological targets.
Mode of Action
It’s known that the compound exhibits high reactivity due to the presence of three cn functional groups, an amine, and an α, β-unsaturated alkene part along with a ch acid site . This allows it to participate in various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions .
Result of Action
It’s known that the compound has been used in the field of pharmaceutical and medicinal applications such as nootropic drugs which mimic the operation of nerve growth factor and enhance the nerves growth accompanied by tissue and cell regeneration both in isolated tissues and in vivo .
Action Environment
It’s known that the compound can be easily prepared by dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide and acids , suggesting that its synthesis and stability may be influenced by environmental conditions such as pH and temperature.
准备方法
The preparation of [Bis(sodiothio)methylene]malononitrile involves specific synthetic routes and reaction conditions. One common method includes the reaction of malononitrile with sodium sulfide under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dimethylformamide (DMF) to facilitate the process. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound .
化学反应分析
[Bis(sodiothio)methylene]malononitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .
相似化合物的比较
When compared to similar compounds, [Bis(sodiothio)methylene]malononitrile stands out due to its unique molecular structure and reactivity. Similar compounds include malononitrile, dicyanomethane, and cyanoacetonitrile. While these compounds share some chemical properties, [Bis(sodiothio)methylene]malononitrile offers distinct advantages in terms of its applications in material science and organic synthesis .
属性
IUPAC Name |
disodium;2,2-dicyanoethene-1,1-dithiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2S2.2Na/c5-1-3(2-6)4(7)8;;/h7-8H;;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVPPDQPTYJSNO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=C([S-])[S-])C#N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4N2Na2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2381565.png)
![1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]urea](/img/structure/B2381569.png)

![Ethyl 2-(4-(2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate](/img/structure/B2381572.png)

![2-(2-(1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2381575.png)
![ethyl 5-amino-1-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2381578.png)
![N-(3-fluorophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2381579.png)
![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2381580.png)

![(4-((2-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2381582.png)

![2-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B2381585.png)
